Predicted LogP of 3.47 vs. 1.20 for Mono-SCF₃ Analog: ~185-Fold Higher Lipophilicity
Bis-(2-trifluoromethylsulfanyl-ethyl)-amine (target) exhibits a predicted logP of 3.47, compared to a logP of approximately 1.20 for the closest mono-SCF₃ analog, 2-(trifluoromethylthio)ethanamine (CAS 609354-98-5), as reported in cheminformatics databases [1]. This difference of ΔlogP ≈ 2.27 log units corresponds to an approximately 185-fold higher octanol-water partition coefficient for the target compound, driven by the cumulative contribution of two SCF₃ groups (each contributing Hansch π = 1.44) versus a single SCF₃ group [2]. No direct experimental head-to-head logP measurement has been published; both values are computationally predicted and should be treated as cross-study comparable evidence.
| Evidence Dimension | Octanol-water partition coefficient (logP, predicted) |
|---|---|
| Target Compound Data | logP = 3.47 (predicted; Chemsrc database) |
| Comparator Or Baseline | 2-(Trifluoromethylthio)ethanamine (CAS 609354-98-5): logP = 1.20 (predicted; Chembase/Hit2Lead) |
| Quantified Difference | ΔlogP ≈ 2.27; ~185-fold higher partition coefficient for target |
| Conditions | Computational prediction; no experimental logP values available for either compound |
Why This Matters
A ~185-fold lipophilicity differential directly impacts membrane permeability, tissue distribution, and PK profile predictions in early-stage drug discovery, making the target a rationally preferable scaffold when high logP is required.
- [1] Chembase. 2-[(Trifluoromethyl)thio]ethanamine (CAS 609354-98-5). Hydrophobicity (logP): 1.199. Also: Hit2Lead database reports logP = 1.20 for the same compound. Available at: http://www.chembase.cn/substance-542500.html View Source
- [2] Iris Biotech. PotM: SCF₃ in One. Published 23 January 2024. Hansch π(SCF₃) = 1.44 vs. π(CF₃) = 0.88. Available at: https://iris-biotech.de/de/blog/potm-scf3-in-one.html View Source
